“3-(Piperidin-4-YL)oxazolidin-2-one” is a chemical compound with the molecular weight of 170.21 . Its IUPAC name is 3-(4-piperidinyl)-1,3-oxazolidin-2-one .
High throughput screening and subsequent hit validation identified 4-isopropyl-3-(2-((1-phenylethyl)amino)pyrimidin-4-yl)oxazolidin-2-one as a potent inhibitor of IDH1 R132H. Synthesis of the four separate stereoisomers identified the (S, S)-diastereomer (IDH125, 1f) as the most potent isomer .
The InChI code for “3-(Piperidin-4-YL)oxazolidin-2-one” is 1S/C8H14N2O2/c11-8-10 (5-6-12-8)7-1-3-9-4-2-7/h7,9H,1-6H2 . A QSAR model was used to explore the key factors that inhibit mIDH1 activity .
The QSAR model was cross-verified and non-cross-verified by Topomer CoMFA and HQSAR methods .
3-(Piperidin-4-yl)oxazolidin-2-one is an organic compound characterized by its unique structure that combines a piperidine ring with an oxazolidinone moiety. The molecular formula of this compound is C8H15N2O2, and it is commonly encountered in the form of hydrochloride salt, specifically 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride is classified as a heterocyclic compound, which incorporates both nitrogen and oxygen atoms in its ring structure. It belongs to the broader category of oxazolidinones, which are known for their antibacterial properties and are often explored for their potential as drug candidates. The compound's synthesis and applications are often discussed in the context of pharmaceutical research, particularly regarding its biological activities and mechanism of action.
The synthesis of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride typically involves several steps, including cyclization reactions. One common method includes the reaction of piperidine derivatives with oxazolidinone precursors under specific conditions.
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, which are crucial for its functionalization and application in synthetic chemistry.
The products formed from these reactions depend on the specific reagents and conditions used, which can significantly alter the compound's properties and applications.
The mechanism of action for 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride involves its interaction with biological targets, primarily enzymes or receptors relevant to disease processes.
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling, potentially leading to therapeutic effects such as antimicrobial activity or antiproliferative effects against cancer cells. The precise molecular targets are still under investigation, but studies suggest that it may modulate pathways associated with cell growth and apoptosis.
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride has a wide range of applications across different scientific fields:
3-(Piperidin-4-yl)oxazolidin-2-one (CAS 164518-96-1) features a hybrid architecture combining a piperidine heterocycle and a 2-oxazolidinone ring. The piperidine moiety adopts a chair conformation, while the oxazolidinone ring exhibits a near-planar geometry due to conjugation across the N-C(=O) bond. The two rings connect via a direct C-N bond between the piperidine's C4 carbon and the oxazolidinone's nitrogen atom, creating a twisted molecular conformation with a dihedral angle of approximately 112° between ring planes [2] [7].
The compound lacks chiral centers, rendering it achiral. However, derivatives with substituents at the oxazolidinone 4- or 5-positions often introduce stereogenic centers. For example, the (4R,5S)-4-methyl-5-phenyl derivative (CAS 1217459-01-2) demonstrates how stereochemistry significantly influences molecular shape and biological interactions [9]. Key geometric parameters include:
Table 1: Molecular Geometry Descriptors
Parameter | Value | Method/Source |
---|---|---|
Ring linkage dihedral | 112° | Computational modeling |
Piperidine conformation | Chair | X-ray crystallography analogues |
Oxazolidinone geometry | Near-planar | Quantum calculations |
Rotatable bonds | 1 | PubChem descriptor [1] |
Density functional theory (DFT) studies reveal this compound's electronic profile, explaining its intermolecular interaction capabilities. The carbonyl group (C=O) of the oxazolidinone ring exhibits a partial negative charge (δ- = -0.42 e), while the adjacent nitrogen atom carries a partial positive charge (δ+ = +0.31 e). This polarization facilitates hydrogen-bond acceptance at the carbonyl oxygen and donation through the N-H group in piperidine-protonated forms [2] [7].
Key electronic parameters include a calculated dipole moment of 4.2 Debye, reflecting significant molecular polarity. The highest occupied molecular orbital (HOMO) localizes over the oxazolidinone nitrogen and carbonyl system (-7.2 eV), while the lowest unoccupied molecular orbital (LUMO) concentrates on the carbonyl π*-orbital (-0.9 eV). This electronic distribution supports nucleophilic attack at the carbonyl carbon, relevant to its reactivity in chemical synthesis [2].
Experimental physicochemical data align with computational predictions:
The compound forms extensive hydrogen-bond networks through three acceptor sites (oxazolidinone carbonyl oxygen and two heterocyclic oxygen/nitrogen atoms) and one donor site (piperidine N-H). Molecular dynamics simulations demonstrate that the carbonyl oxygen serves as the primary hydrogen-bond acceptor, participating in 92% of simulated protein-ligand interactions .
Conformational flexibility arises from two key features:
In protein-binding environments, the molecule undergoes induced-fit conformational changes where the piperidine ring rotates up to 30° to optimize salt bridges with acidic residues like aspartate or glutamate. This dynamic behavior enables adaptation to diverse binding pockets, as observed in studies of farnesoid X receptor (FXR) complexes where similar scaffolds form salt bridges with Arg331 and hydrogen bonds with His447 [4] .
Systematic comparison with structural analogues reveals how modifications impact molecular properties:
Table 2: Comparative Structural Analysis of Oxazolidinone Analogues
Compound | Molecular Weight (g/mol) | Key Structural Features | logP | TPSA (Ų) |
---|---|---|---|---|
3-(Piperidin-4-yl)oxazolidin-2-one | 170.21 [1] | Parent structure | 0.46 [2] | 41.57 [1] |
4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one | 184.23 (free base) | Methyl at C4 position | 0.89* | 41.57 |
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride | 206.67 [8] | Protonated piperidine nitrogen | -0.12* | 41.57 |
(4R,5S)-4-Methyl-5-phenyl-3-(piperidin-4-yl)oxazolidin-2-one | 296.79 [9] | Methyl at C4, phenyl at C5 | 2.31 [9] | 41.57 |
*Calculated from structural analogues
Key structural influences:
These structural modifications demonstrate the scaffold's tunability for specific molecular environments, explaining its utility in designing targeted bioactive compounds while maintaining the core hydrogen-bonding functionality essential for protein interactions.
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